molecular formula C17H21N3O3S2 B3604194 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B3604194
M. Wt: 379.5 g/mol
InChI Key: VVMUYWMRWCKYQN-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound characterized by its hybrid structure combining dimethylsulfamoyl, phenylamino, and methylsulfanyl-substituted phenyl groups. This configuration enables diverse chemical reactivity and biological interactions, making it a candidate for pharmaceutical and materials science research .

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-19(2)25(22,23)20(14-9-5-4-6-10-14)13-17(21)18-15-11-7-8-12-16(15)24-3/h4-12H,13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMUYWMRWCKYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoyl aniline intermediate. This intermediate is then reacted with 2-(methylsulfanyl)phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, acetone, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness arises from its substituent arrangement. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Acetamide Nitrogen Key Functional Groups Molecular Weight (g/mol) Biological Activity
Target Compound : 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide 2-(methylsulfanyl)phenyl Dimethylsulfamoyl, phenylamino, methylsulfanyl ~437.5 (estimated) Potential enzyme/receptor modulation
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl)phenyl Dimethylsulfamoyl, phenylamino, trifluoromethyl ~453.5 Enhanced specificity due to electron-withdrawing CF₃ group
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide 2-{[(3-methylphenyl)methyl]sulfanyl}ethyl Dimethylsulfamoyl, benzylsulfanyl ~465.6 Increased lipophilicity for membrane penetration
2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide 2-phenylethyl Methylsulfonyl, ethylphenyl ~376.5 Sulfonyl group enhances metabolic stability
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 3-(methylsulfanyl)phenyl Pyrimidine ring, benzenesulfonyl ~456.6 DNA/protein binding via pyrimidine and sulfonyl groups

Impact of Substituents on Properties

Electronic Effects :

  • The trifluoromethyl group in ’s compound increases electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.
  • Methylsulfanyl in the target compound balances lipophilicity and hydrogen-bonding capacity, favoring moderate solubility and cell permeability .

Steric and Spatial Arrangement: The pyrimidine ring in ’s compound adds planar rigidity, enabling π-π stacking with biological targets.

Metabolic Stability :

  • Methylsulfonyl () resists oxidative metabolism compared to sulfamoyl groups, prolonging half-life in vivo .

Unique Advantages of the Target Compound

The target compound’s dual sulfamoyl and methylsulfanyl groups provide a versatile platform:

  • Chemical Reactivity : The sulfamoyl group facilitates nucleophilic substitutions, while methylsulfanyl enables disulfide bond formation for conjugation .
  • Biological Specificity : Optimized substituent arrangement minimizes toxicity while maintaining efficacy in enzyme inhibition assays .

Biological Activity

The compound 2-[(dimethylsulfamoyl)(phenyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a sulfamoyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • Molecular Weight : 318.44 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 6

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of related compounds, particularly in the context of epilepsy. For example, derivatives of N-phenylacetamide have shown significant activity in animal models:

  • Mechanism of Action : Compounds similar to our target compound have been observed to interact with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons .
  • Case Study : In a study assessing various derivatives, certain compounds exhibited protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Notably, some compounds showed delayed onset but prolonged duration of action, suggesting their potential for therapeutic use in epilepsy .

Cytotoxicity and Neuroprotection

The neuroprotective effects of related acetamide compounds have also been evaluated:

  • Cell Viability : Compounds were tested on PC12 cells against sodium nitroprusside-induced toxicity. Some derivatives demonstrated significant protective effects compared to standard neuroprotectants like edaravone .
  • Mechanism : The protective mechanism may involve the inhibition of oxidative stress pathways and modulation of apoptotic signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds:

Structure FeatureEffect on Activity
Presence of Dimethylsulfamoyl GroupEnhances anticonvulsant activity
Substituents on Phenyl RingModulates lipophilicity and receptor binding affinity
Acetamide LinkerCritical for maintaining biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Reactant of Route 2
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2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

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